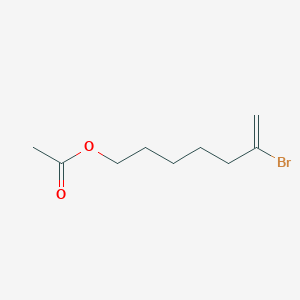

7-Acetoxy-2-bromo-heptene

Description

Significance of Haloalkenes and Acetates as Synthetic Intermediates

Haloalkenes, organic compounds containing a halogen atom bonded to a vinyl carbon, are highly valued building blocks in organic synthesis. acs.org Their utility stems from the reactivity of the carbon-halogen bond, which can participate in a variety of coupling reactions, and the presence of the double bond, which allows for further functionalization. wikipedia.org The halogen atom can act as a leaving group in substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Corey-Posner/Whitesides-House reactions, to form new carbon-carbon bonds. chemistrysteps.comlibretexts.org This reactivity makes haloalkenes crucial precursors for the synthesis of complex molecules. acs.org

Acetates, on the other hand, are frequently employed as protecting groups for hydroxyl functionalities. wikipedia.orgwiley.com The ester linkage of an acetate (B1210297) is stable under a variety of reaction conditions, yet can be selectively cleaved when needed, typically through hydrolysis. wikipedia.org This protective strategy is essential in multi-step syntheses where a reactive hydroxyl group might interfere with transformations occurring at other sites in the molecule. pressbooks.pubnumberanalytics.com Beyond protection, acetate groups can also influence the stereochemical outcome of reactions and serve as precursors for other functional groups.

Overview of Functionalized Alkenes in Modern Organic Chemistry

Functionalized alkenes, which are hydrocarbons containing a carbon-carbon double bond and one or more functional groups, are central to modern organic chemistry. researchgate.netnih.gov They serve as versatile platforms for the introduction of molecular complexity and are key starting materials for the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials. chinesechemsoc.orgbohrium.com The double bond in these molecules is a site of high reactivity, allowing for a plethora of transformations such as additions, cycloadditions, and metathesis reactions. mdpi.comacs.org

The presence of functional groups on the alkene backbone further expands their synthetic utility by providing additional handles for chemical modification. researchgate.net This dual reactivity allows for the construction of intricate molecular frameworks with high degrees of stereochemical and regiochemical control. The development of new catalytic methods for the selective functionalization of alkenes continues to be a major focus of research in organic synthesis. chinesechemsoc.orgbohrium.com

Contextualizing 7-Acetoxy-2-bromo-heptene within Organic Synthesis Paradigms

This compound is a prime example of a bifunctional molecule that embodies the principles of modern organic synthesis. Its structure incorporates both a vinyl bromide and a terminal acetate group, making it a valuable intermediate for the construction of more complex molecules. The vinyl bromide moiety can participate in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the 2-position. chemistrysteps.commasterorganicchemistry.com Simultaneously, the acetate group at the 7-position can serve as a protected hydroxyl group, which can be unveiled at a later stage of the synthesis. wikipedia.orgwiley.com

This dual functionality allows for a sequential and controlled elaboration of the molecular structure. For instance, the vinyl bromide can be coupled with an organometallic reagent, followed by deprotection of the acetate to reveal a hydroxyl group, which can then be further functionalized. This strategic combination of reactive sites makes this compound a useful building block in the synthesis of natural products and other target molecules. For example, derivatives of heptene (B3026448) are utilized in the synthesis of pharmaceuticals and agrochemicals. homesunshinepharma.com Specifically, 7-acetoxy-2,6-dimethyl-1-heptanol has been used as a building block in the synthesis of insect pheromones. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 6-bromo-6-heptenyl acetate sigmaaldrich.com |

| CAS Number | 731773-23-2 sigmaaldrich.com |

| Linear Formula | C9H15BrO2 sigmaaldrich.com |

| InChI Key | WQVKOTNCLVXWSH-UHFFFAOYSA-N sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromohept-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVKOTNCLVXWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641239 | |

| Record name | 6-Bromohept-6-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-23-2 | |

| Record name | 6-Bromohept-6-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reactions of 7 Acetoxy 2 Bromo Heptene

The synthesis of 7-Acetoxy-2-bromo-heptene can be achieved through various synthetic routes. One common method involves the transformation of commercially available starting materials. For instance, a synthetic pathway starting from 6-Heptyn-1-ol, 1-acetate has been reported. chemicalbook.com

The reactivity of this compound is largely dictated by its two functional groups. The vinyl bromide is susceptible to a range of transition metal-catalyzed cross-coupling reactions. Organocuprates, for example, are known to react with vinyl halides to form new carbon-carbon bonds. chemistrysteps.comwikipedia.org This type of reaction, often referred to as a Corey-House synthesis, is a powerful tool for creating larger molecules from smaller fragments. libretexts.org The reaction of a Gilman reagent (a lithium diorganocopper) with a vinyl halide proceeds with retention of the double bond geometry. masterorganicchemistry.com

The acetate (B1210297) group, as previously mentioned, primarily functions as a protected alcohol. Its deprotection, typically via hydrolysis under acidic or basic conditions, yields the corresponding alcohol, 7-bromo-hept-6-en-1-ol. This free hydroxyl group can then be oxidized, etherified, or used in other transformations to further elaborate the molecule.

Interactive Data Table: Related Heptene (B3026448) Derivatives

| Compound Name | CAS Number | Molecular Formula |

| 7-Bromo-2-heptene | 90321-84-9 nih.gov | C7H13Br nih.gov |

| 7-Bromo-1-heptene | 4117-09-3 sigmaaldrich.com | C7H13Br sigmaaldrich.com |

| 2-Bromo-1-heptene | Not Available | C7H13Br nih.gov |

| (E)-2-bromo-2-heptene | Not Available | C7H13Br nih.gov |

| 8-Acetoxy-2-bromo-octene | 731773-24-3 bldpharm.com | Not Available |

Applications in Organic Synthesis

Direct Synthesis Approaches for this compound

Direct synthesis strategies aim to construct the target molecule from simpler heptene derivatives by concurrently or sequentially introducing the bromine atom and the acetoxy group.

The simultaneous introduction of a bromine atom and an acetoxy group across a double bond in a heptene derivative, known as bromoacetoxylation, is a primary direct synthesis strategy. This can be achieved through electrophilic addition reactions. While specific examples for this compound are not extensively documented in readily available literature, the principles of halohydrin and haloether formation can be extrapolated. masterorganicchemistry.com When an alkene is treated with a bromine source in the presence of an acetate nucleophile, a bromonium ion intermediate is formed. Subsequent backside attack by the acetate at one of the carbons of the bromonium ion leads to the anti-addition product. masterorganicchemistry.com The use of a reagent system that can deliver both an electrophilic bromine species and an acetate nucleophile is key to this approach.

When starting from a heptenol precursor, selective bromination of the double bond without affecting the hydroxyl group is crucial. Reagents like N-bromosuccinimide (NBS) are often employed for allylic or benzylic brominations under radical conditions. docsity.comyoutube.com For the electrophilic bromination of an alkene in the presence of an alcohol, the reaction conditions must be carefully controlled to favor the addition to the double bond over reaction at the hydroxyl group. The use of NBS in a non-polar solvent can facilitate the desired electrophilic addition. mdpi.com In some cases, hypervalent iodine reagents in combination with a bromide source have been shown to be effective for the chemoselective bromination of alkynes, a principle that can be adapted for alkenes. frontiersin.org

The regioselectivity of the bromoacetoxylation reaction is a critical consideration. In the electrophilic addition of bromine to an unsymmetrical alkene, the initial formation of the bromonium ion can be followed by nucleophilic attack at either of the two carbons. According to Markovnikov's rule, in the context of halohydrin formation, the nucleophile (in this case, the acetate) will preferentially attack the more substituted carbon of the bromonium ion. masterorganicchemistry.comma.edu Therefore, starting with 1-heptene, the bromine would be expected to add to the C1 position, and the acetoxy group to the C2 position. To achieve the desired 2-bromo-7-acetoxy substitution pattern via a direct bromoacetoxylation of a simple heptene, one would likely need to start with a precursor where the double bond is at the 2-position, such as 2-heptene. However, allylic rearrangements can complicate the product distribution. winona.edu The stability of the resulting carbocation or the transition state of the nucleophilic attack on the bromonium ion dictates the final regiochemical outcome. ucalgary.ca

Derivatization of Related Heptene Precursors to this compound

An alternative and often more controlled approach involves the stepwise functionalization of a heptene precursor that already contains either the hydroxyl or the bromo group.

The introduction of the acetoxy group is typically achieved through an acylation reaction, where a suitable acylating agent is used to esterify a hydroxyl group.

A common and reliable method for synthesizing this compound is the acetylation of a corresponding hydroxy-bromo-heptene precursor, such as 2-bromo-heptan-7-ol. This transformation is a standard esterification reaction. byjus.com

Reaction Scheme:

The acetylation of the primary alcohol on the bromo-heptene precursor can be efficiently carried out using various acetylating agents.

Common Acetylating Agents and Conditions:

| Acetylating Agent | Catalyst/Conditions | Remarks |

| Acetic Anhydride (B1165640) | Pyridine (B92270), DMAP (4-dimethylaminopyridine) | A widely used and effective method. Pyridine acts as a base to neutralize the acetic acid byproduct. byjus.comresearchgate.net |

| Acetyl Chloride | A non-nucleophilic base (e.g., triethylamine) | Highly reactive, but generates corrosive HCl. The base is required to scavenge the HCl. researchgate.net |

| Acetic Acid | Acid catalyst (e.g., H₂SO₄), heat | This is a classic Fischer esterification. The reaction is reversible and may require removal of water to drive it to completion. google.com |

The choice of reagent and conditions depends on the scale of the reaction, the presence of other sensitive functional groups, and the desired purity of the final product. For instance, the use of acetic anhydride with a catalytic amount of a strong acid like p-toluenesulfonic acid has been reported for the acetylation of a hindered hydroxyl group in a bromo-derivative. researchgate.net

Acylation Reactions for Introduction of the Acetoxy Group

Enzymatic and Catalytic Acetylation Methodologies

The synthesis of acetoxy derivatives, such as this compound, can be achieved through various acetylation methods, including enzymatic and catalytic approaches. Enzymatic acetylation offers a highly selective method for the introduction of an acetyl group. Lipases are commonly employed enzymes for this transformation due to their ability to catalyze acylation reactions with high regio- and enantioselectivity. dss.go.thnih.govacs.org For instance, the enzymatic acetylation of secondary alcohols like 2-heptanol (B47269) has been demonstrated using lipase (B570770) B from Candida antarctica. dss.go.th In a typical procedure, the alcohol is reacted with an acyl donor, such as vinyl acetate or succinic anhydride, in the presence of the lipase. dss.go.th The reaction conditions, including the solvent and temperature, can be optimized to achieve high conversion and enantiomeric excess. dss.go.thmdpi.com

Catalytic acetylation provides an alternative route. For example, pyridine and triethylamine (B128534) have been used to catalyze the acetylation of α-tocopherol with acetic anhydride. mdpi.com While these methods are effective, they may lack the selectivity of enzymatic approaches. The choice between enzymatic and catalytic methods often depends on the desired selectivity and the specific substrate.

Table 1: Comparison of Enzymatic Acetylation Conditions

| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Yield/Conversion | Ref |

|---|---|---|---|---|---|---|

| Lipase B | Racemic 2-pentanol | Vinyl acetate | Heptane | 35 | 43 M% | dss.go.th |

| Lipase B | Racemic 2-heptanol | Succinic anhydride | Neat | 35 | 44 M% | dss.go.th |

| Various Lipases | Hydroxymethyl PTA oxide | - | - | - | Moderate to good | nih.govacs.org |

| Novozym 435 | α-tocopherol | Vinyl acetate | 2-methyl-2-butanol/n-hexane | - | High conversion | mdpi.com |

Bromination of Acetoxy-heptene Intermediates

The introduction of a bromine atom into an acetoxy-heptene intermediate is a key step in the synthesis of this compound. This can be accomplished through electrophilic bromination or by using specific brominating agents like N-bromosuccinimide.

Electrophilic Bromination Strategies

Electrophilic bromination involves the reaction of an alkene with an electrophilic bromine source. fiveable.melibretexts.org Molecular bromine (Br₂) can be used for this purpose, often in the presence of a catalyst in reactions with less reactive systems like aromatic rings. pressbooks.pub For alkenes, the reaction typically proceeds via a cyclic bromonium ion intermediate, which is then opened by a nucleophile. fiveable.me In the context of synthesizing this compound, the alkene precursor would be treated with an electrophilic bromine reagent. The regioselectivity of the bromine addition is governed by Markovnikov's rule, where the bromine atom adds to the less substituted carbon of the double bond. wikipedia.org The stereochemistry of the addition is typically anti. wikipedia.org

Studies on the electrophilic bromination of fluoro-olefins in glacial acetic acid have shown that while the 1,2-dibromo adduct is the major product, a minor amount of a 1-acetoxy-2-bromo adduct can also be formed. sci-hub.se This indicates that the solvent can participate as a nucleophile in the ring-opening of the bromonium ion.

Halogenation with N-Bromosuccinimide and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions in organic synthesis. wikipedia.orglookchem.com It serves as a convenient source of electrophilic bromine and can be used for various transformations, including the bromination of alkenes. wikipedia.orgorganic-chemistry.org The reaction of NBS with alkenes in aqueous solvents leads to the formation of bromohydrins. wikipedia.org To synthesize a bromo-acetoxy compound, the reaction can be carried out in the presence of acetic acid, which acts as the nucleophile to open the bromonium ion intermediate. researchgate.net

The conditions for NBS bromination are generally mild. The reaction is often performed by adding NBS portion-wise to a solution of the alkene at low temperatures (e.g., 0 °C). wikipedia.org The use of freshly recrystallized NBS is recommended to minimize side reactions, such as the formation of dibromo compounds. wikipedia.org The Wohl-Ziegler reaction, which involves the allylic bromination of alkenes using NBS with a radical initiator, is a related but distinct application of this reagent. wikipedia.orgacs.org

Table 2: Common Brominating Agents and Their Applications

| Reagent | Reaction Type | Substrate | Key Features | Ref |

|---|---|---|---|---|

| Br₂ | Electrophilic Addition | Alkenes | Forms bromonium ion intermediate; anti addition. | fiveable.mesci-hub.se |

| N-Bromosuccinimide (NBS) | Electrophilic Addition | Alkenes | Source of electrophilic bromine; can form bromohydrins or bromoacetates. | wikipedia.orglookchem.comresearchgate.net |

| N-Bromosuccinimide (NBS) | Radical Substitution | Allylic/Benzylic C-H | Wohl-Ziegler reaction; requires radical initiator. | wikipedia.orgacs.org |

Stereocontrolled Synthesis Strategies for this compound and Analogues

The presence of stereocenters in this compound and its analogues necessitates the use of stereocontrolled synthetic methods to obtain specific stereoisomers. These strategies can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Approaches in Heptene Functionalization

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. wikipedia.org In the context of heptene functionalization, this can be achieved by employing reactions that favor the formation of one diastereomer over others. For example, tandem reactions, such as a dirhodium(II)-catalyzed triazole denitrogenation followed by a [3+2] cycloaddition, have been developed for the diastereoselective synthesis of structurally diverse oxabicyclo[2.2.1]heptenes. acs.org

Another approach involves intramolecular bromoetherification, which can proceed with high diastereoselectivity. researchgate.net One-pot strategies have also been developed for the diastereoselective synthesis of highly functionalized cyclic systems, such as 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, which can possess multiple contiguous stereocenters. nih.gov These methods often rely on the inherent stereochemistry of the starting materials or the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

Enantioselective Methods for Chiral Acetoxy-bromo-heptene Construction

Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. wikipedia.org This is crucial in many applications, as different enantiomers can exhibit distinct biological activities. wikipedia.org Several strategies are employed to achieve enantioselectivity.

Enantioselective catalysis, using either metal complexes with chiral ligands or organocatalysts, is a powerful tool. wikipedia.orgrsc.org For instance, a recoverable chiral quaternary ammonium (B1175870) salt has been used as a phase-transfer catalyst for the enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones. organic-chemistry.org This methodology could potentially be adapted for the enantioselective synthesis of chiral acetoxy-bromo-heptenes.

Biocatalysis, which utilizes enzymes, is another prominent enantioselective method. wikipedia.org As mentioned in section 2.2.1.2, lipases can be used for the kinetic resolution of racemic alcohols through stereoselective acetylation, yielding enantiomerically enriched acetates and unreacted alcohols. dss.go.thnih.govacs.org Chiral pool synthesis, which starts from readily available chiral natural products like sugars or amino acids, is another established approach. wikipedia.org

Table 3: Overview of Stereocontrolled Synthesis Strategies

| Strategy | Description | Example Application | Ref |

|---|---|---|---|

| Diastereoselective Synthesis | Preferential formation of one diastereomer. | Intramolecular bromoetherification for desymmetrization of meso-diols. | researchgate.net |

| Enantioselective Catalysis | Use of chiral catalysts to favor one enantiomer. | Phase-transfer catalysis for synthesis of chiral α-substituted ketones. | organic-chemistry.org |

| Biocatalysis | Use of enzymes for stereoselective transformations. | Lipase-catalyzed kinetic resolution of racemic alcohols. | dss.go.thnih.govacs.org |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Synthesis of target molecules from natural building blocks like sugars. | wikipedia.org |

Reactivity of the Alkene Moiety in this compound

The presence of a π-bond in the alkene group makes it a region of high electron density, rendering it susceptible to attack by electrophiles. libretexts.org This reactivity is the basis for several important classes of organic reactions.

Electrophilic addition is a characteristic reaction of alkenes where the π-bond is broken and two new sigma bonds are formed. libretexts.org For an unsymmetrical alkene like this compound, these reactions can lead to specific isomers depending on the reaction mechanism.

The addition of halogens like bromine (Br₂) across the double bond of an alkene is a classic example of electrophilic addition. libretexts.org The reaction with this compound would proceed through a well-established mechanism involving a cyclic halonium ion intermediate.

The process begins when the bromine molecule approaches the electron-rich double bond of the heptene chain. The π electrons of the alkene repel the electrons in the Br-Br bond, inducing a dipole in the bromine molecule. libretexts.orgsavemyexams.com The polarized bromine molecule then acts as an electrophile. The alkene's π electrons attack the partially positive bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com In this three-membered ring, the positive charge is located on the bromine atom, which is bonded to both carbons of the original double bond. libretexts.org

In the second step, the bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. libretexts.org This attack occurs from the side opposite to the bromonium ring (backside attack), leading to the opening of the ring and the formation of a vicinal dihalide. masterorganicchemistry.comlibretexts.org This two-step mechanism, involving the formation and subsequent opening of the bromonium ion, is crucial for determining the stereochemical outcome of the reaction. masterorganicchemistry.com

Table 1: Mechanistic Steps of Bromination

| Step | Description | Intermediate/Transition State |

| 1 | The alkene's π-bond attacks the electrophilic bromine, displacing a bromide ion. | A cyclic bromonium ion is formed where the bromine atom bridges the two carbons of the original double bond. libretexts.org |

| 2 | The bromide ion (nucleophile) performs a backside attack on one of the carbons of the bromonium ion. | A transition state leading to the opening of the three-membered ring. libretexts.org |

| Product | A vicinal dibromide is formed with the two bromine atoms in an anti configuration. | 2,3-Dibromo-7-acetoxy-heptane |

When an unsymmetrical alkene undergoes electrophilic addition, the position of the new substituents is governed by regioselectivity, while their spatial orientation is determined by stereoselectivity.

Regioselectivity: In the case of hydrohalogenation (addition of H-X), Markovnikov's rule predicts that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, which is a consequence of forming the more stable carbocation intermediate. wikipedia.orglumenlearning.com For this compound, the double bond is between C-2 and C-3. C-2 is bonded to a bromine atom, and C-3 is bonded to an alkyl chain. The bromine atom is electron-withdrawing, which would destabilize an adjacent carbocation. Therefore, in a reaction like the addition of HBr, the initial protonation would preferentially occur at C-3 to form a carbocation at C-2, which is stabilized by the lone pair on the existing bromine atom. The subsequent attack by the bromide ion would lead to a gem-dihalide. wikipedia.org The stability of the intermediate carbocation is the key factor determining the regiochemical outcome. lumenlearning.comjove.commsu.edu

Stereoselectivity: The halogenation of alkenes, such as the addition of Br₂, is highly stereoselective. libretexts.org The mechanism proceeds through a cyclic bromonium ion, which blocks one face of the original double bond. The subsequent nucleophilic attack by the bromide ion must occur from the opposite face (backside attack). masterorganicchemistry.comlibretexts.org This results in anti-addition, where the two bromine atoms are added to opposite sides of the double bond. masterorganicchemistry.comsolubilityofthings.com For a cyclic alkene, this would result in the formation of a trans-dihalide. libretexts.org

Table 2: Selectivity in Electrophilic Addition to this compound

| Reaction Type | Reagent | Regioselectivity Principle | Stereoselectivity Outcome |

| Halogenation | Br₂ | Not applicable as identical atoms are added. | Anti-addition of the two bromine atoms. libretexts.org |

| Hydrohalogenation | HBr | Follows the principle of forming the most stable carbocation intermediate. lumenlearning.com | Can result in a mixture of syn and anti addition products due to the planar carbocation intermediate. jove.com |

| Halohydrin Formation | Br₂/H₂O | The hydroxyl group (from water) adds to the more substituted carbon, following Markovnikov's principle for unsymmetrical halonium ions. masterorganicchemistry.com | Anti-addition of the bromine and hydroxyl groups. jiwaji.edu |

Cycloaddition reactions are processes in which two unsaturated molecules react to form a cyclic adduct, with the π-electrons being reorganized into new σ-bonds. researchgate.net The alkene moiety in this compound can potentially act as a dienophile or a dipolarophile in such reactions.

While specific studies on this compound are limited, the reactivity of vinyl bromides in cycloadditions has been documented. For instance, azidoalkyl vinyl bromides can undergo intramolecular 1,3-dipolar cycloadditions. nih.govacs.org In this type of reaction, an azide (B81097) group within the same molecule adds across the double bond to form a triazoline intermediate, which can then undergo further transformations. acs.org Another well-known cycloaddition is the Huisgen 1,3-dipolar cycloaddition, where an azide reacts with an unsaturated bond to form a triazole ring system. lookchem.com Vinyl bromides can serve as precursors to alkynes, which are then used in these "click" reactions. lookchem.com

Furthermore, the alkene can act as a π-system in other types of cycloadditions, such as the Diels-Alder reaction or various photochemical [2+2] cycloadditions, provided a suitable reaction partner is available. novapublishers.comresearchgate.net The electronic nature of the double bond, influenced by the vinyl bromide and the acetoxy group, would affect its reactivity and selectivity in these reactions.

Electrophilic Addition Reactions

Reactivity of the Acetoxy Functional Group

The acetoxy group (–OAc) in this compound also exhibits characteristic reactivity. wikipedia.org

Hydrolysis and Transesterification Reactions

The ester functionality of the acetoxy group can be hydrolyzed back to an alcohol under either acidic or basic conditions. wikipedia.org

Acid-catalyzed hydrolysis: In the presence of an aqueous acid, the carbonyl oxygen of the acetoxy group is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid regenerate the alcohol (7-bromohept-2-en-1-ol).

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The departure of the acetate ion is followed by protonation during acidic workup to yield the alcohol. wikipedia.org

Transesterification involves the reaction of the ester with another alcohol in the presence of an acid or base catalyst to form a new ester. For example, reacting this compound with methanol (B129727) under acidic conditions would yield 7-methoxy-2-bromo-heptene and acetic acid.

Role in Protecting Group Chemistry

The acetoxy group can serve as a protecting group for an alcohol. wikipedia.orgorganic-chemistry.org In a synthetic sequence, an alcohol can be converted to an acetate to prevent it from reacting with certain reagents. wikipedia.org For instance, if a reaction requires a strong nucleophile that would otherwise react with a primary alcohol, the alcohol can first be protected as an acetate.

The protection is typically achieved by reacting the alcohol with acetyl chloride or acetic anhydride in the presence of a base like pyridine. wikipedia.org After the desired transformations on other parts of the molecule are complete, the acetoxy group can be removed (deprotected) by hydrolysis under acidic or basic conditions to regenerate the alcohol. wikipedia.org The stability of the acetyl group allows it to withstand various reaction conditions, making it a useful protecting group in multi-step organic synthesis. libretexts.org

Interplay of Functional Groups and Complex Cascade Reactions

The concurrent presence of an acetoxy moiety, a vinyl bromide, and a heptene chain in this compound sets the stage for a variety of cascade reactions. These transformations can be initiated at different functional groups, leading to the formation of diverse cyclic and acyclic products. The reaction pathways are heavily influenced by the choice of reagents and reaction conditions, which can favor radical, cationic, or anionic mechanisms.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful strategy for the construction of cyclic molecules, and this compound is a prime candidate for such transformations. Depending on the reaction conditions, cyclization can be initiated through radical, cationic, or transition-metal-mediated pathways.

Cationic Cyclization: The double bond in this compound can be protonated or activated by a Lewis acid to generate a carbocation. This cationic center can then be attacked by the nucleophilic oxygen of the acetoxy group, leading to the formation of a cyclic ether. This type of cationic polyene cyclization is a well-established method for the synthesis of complex polycyclic structures. nih.govgoogle.com The stereochemistry of the newly formed ring would be influenced by the geometry of the transition state.

Photochemical Cyclization: Upon photochemical activation, the double bond in this compound could undergo intramolecular [2+2] cycloaddition with another part of the molecule or another molecule, leading to the formation of cyclobutane (B1203170) rings. researchgate.net Such reactions are often highly regioselective and can provide access to strained ring systems that are difficult to prepare by other means. researchgate.net

The following table summarizes potential cyclization products based on different mechanistic pathways:

| Initiation Method | Key Intermediate | Likely Cyclization Pathway | Potential Product Type |

| Radical Initiator (e.g., AIBN) | Vinyl Radical | 6-exo-trig | Substituted cyclohexane |

| Lewis Acid / Protic Acid | Carbocation | Intramolecular nucleophilic attack | Cyclic ether (e.g., substituted tetrahydropyran) |

| UV Light | Excited State Alkene | [2+2] Cycloaddition | Bicyclic cyclobutane derivative |

Isomerization Phenomena in Haloacetoxy-alkenes

Isomerization reactions can significantly impact the product distribution in the chemistry of haloacetoxy-alkenes like this compound. These isomerizations can involve the double bond geometry (E/Z isomerization) or the migration of functional groups.

Acid-Catalyzed Isomerization: In the presence of acid, the double bond of this compound can undergo protonation, leading to a carbocation intermediate. Rotation around the carbon-carbon single bond followed by deprotonation can result in the isomerization of the double bond. rsc.orguq.edu.au The equilibrium between the E and Z isomers would be determined by their relative thermodynamic stabilities. Studies on related bromoalkenes have shown that isomerization can be achieved under acidic conditions. uq.edu.au

Thermal Isomerization: At elevated temperatures, certain haloalkenes can undergo thermal isomerization. This process often proceeds through pericyclic reactions, such as electrocyclic ring-opening and ring-closing reactions, or through radical intermediates. utwente.nl For this compound, thermal stress could potentially lead to complex rearrangements and isomerizations.

Metal-Catalyzed Isomerization: Transition metals, particularly palladium, are known to catalyze the isomerization of alkenes. nih.govnih.gov The mechanism often involves the formation of a π-allyl palladium intermediate, which can undergo isomerization before subsequent reactions. mdpi.com For this compound, a palladium catalyst could facilitate the migration of the double bond along the carbon chain or promote E/Z isomerization.

The potential for these isomerization pathways highlights the complexity of the reaction landscape for this compound and underscores the importance of carefully controlling reaction conditions to achieve a desired outcome.

Stereochemical Control in 7 Acetoxy 2 Bromo Heptene Transformations

Principles of Diastereoselectivity and Enantioselectivity in Organic Synthesis

Organic reactions that can generate two or more stereoisomeric products but yield them in unequal amounts are termed stereoselective. This selectivity is a cornerstone of modern organic synthesis, enabling the preparation of complex molecules with a defined three-dimensional architecture. Stereoselectivity is broadly categorized into diastereoselectivity and enantioselectivity.

Diastereoselectivity arises when a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, leading to the formation of diastereomers in unequal amounts. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. The degree of diastereoselectivity is often expressed as the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.). This selectivity is typically governed by the steric and electronic interactions between the existing stereocenter(s) and the approaching reagent, which leads to diastereomeric transition states with different energies.

Enantioselectivity , on the other hand, occurs when a reaction produces one enantiomer of a chiral product in excess over its mirror image. Enantiomers are non-superimposable mirror images of each other and have identical physical properties in an achiral environment, differing only in their interaction with plane-polarized light and other chiral molecules. Enantioselective reactions are critical in pharmaceutical and biological chemistry, as different enantiomers of a drug can have vastly different biological activities. Enantioselectivity is achieved by using a chiral catalyst, reagent, or auxiliary that creates a chiral environment for the reaction, leading to enantiomeric transition states with different energies. The level of enantioselectivity is quantified by the enantiomeric excess (e.e.).

Substrate Control in Stereoselective Reactions of 7-Acetoxy-2-bromo-heptene

In a chiral, non-racemic molecule like this compound (assuming a stereocenter at the carbon bearing the acetoxy group), the existing stereocenter can exert a significant influence on the stereochemical outcome of subsequent reactions. This phenomenon is known as substrate control or internal asymmetric induction. The chiral center creates a diastereotopic environment around the reactive sites of the molecule, such as the double bond.

A classic example of substrate control can be envisioned in the epoxidation of a chiral, enantiomerically pure form of this compound. The approach of the epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to the two faces of the double bond (the Re and Si faces) will be sterically and electronically differentiated by the nearby chiral center. The substituent at the stereocenter can sterically hinder one face of the alkene, forcing the reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer of the resulting epoxide.

Table 1: Hypothetical Diastereomeric Ratios in Substrate-Controlled Reactions of Chiral this compound

| Reaction | Reagent | Major Diastereomer | Minor Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |

| Epoxidation | m-CPBA | (2R,3S,7R)-Epoxide | (2S,3R,7R)-Epoxide | 85:15 |

| Dihydroxylation | OsO₄, NMO | (2R,3R,7R)-Diol | (2S,3S,7R)-Diol | 90:10 |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | (2S,3R,7R)-Alcohol | (2R,3S,7R)-Alcohol | 70:30 |

Note: The stereochemical descriptors and ratios in this table are hypothetical and serve to illustrate the principle of substrate control. The actual selectivity would depend on the specific stereochemistry of the starting material and the reaction conditions.

Reagent and Catalyst Control for Asymmetric Induction

When the starting material is achiral or racemic, achieving stereoselectivity requires the use of external chiral agents. This can be in the form of a stoichiometric chiral reagent or a substoichiometric amount of a chiral catalyst, a field known as asymmetric catalysis.

Reagent control involves the use of a chiral reagent that reacts with the substrate to form a chiral product. A well-known example is the asymmetric hydroboration of alkenes using chiral boranes derived from readily available chiral natural products like α-pinene (e.g., diisopinocampheylborane, Ipc₂BH). In the case of achiral this compound, treatment with a chiral borane (B79455) would lead to the formation of a chiral organoborane intermediate, which upon oxidation would yield an enantiomerically enriched alcohol.

Catalyst control is a more efficient and atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of a chiral product. Transition metal catalysts complexed with chiral ligands are widely used for this purpose. For instance, an asymmetric dihydroxylation of the double bond in this compound could be achieved using osmium tetroxide in the presence of a chiral ligand from the cinchona alkaloid family (e.g., (DHQ)₂PHAL). The chiral ligand creates a chiral pocket around the metal center, which then directs the stereochemical course of the reaction, leading to the formation of one enantiomer of the diol in excess.

Table 2: Hypothetical Enantiomeric Excess in Reagent and Catalyst-Controlled Reactions of Achiral this compound

| Reaction | Chiral Reagent/Catalyst | Major Enantiomer | Hypothetical Enantiomeric Excess (e.e.) |

| Asymmetric Hydroboration | (-)-Diisopinocampheylborane | (2S,3R)-Alcohol | 95% |

| Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL | (2R,3R)-Diol | 98% |

| Asymmetric Epoxidation | Jacobsen's Catalyst | (2R,3S)-Epoxide | 92% |

Note: The stereochemical descriptors and enantiomeric excesses in this table are hypothetical and are intended to illustrate the principles of reagent and catalyst control.

Configurational Stability and Epimerization Studies

The configurational stability of stereocenters is a critical factor in stereoselective synthesis. A stereocenter is configurationally stable if it does not undergo inversion of its configuration under the reaction or isolation conditions. The carbon atom bearing the bromine atom in this compound is a potential stereocenter. However, the C-Br bond can be labile under certain conditions, leading to epimerization, which is the change in the configuration of one stereocenter in a compound that has more than one.

Epimerization at the C2 position would result in the interconversion of diastereomers or enantiomers, leading to a loss of stereochemical purity. This process can be facilitated by nucleophilic substitution reactions that proceed through an SN1-type mechanism involving a planar carbocation intermediate, or by reversible SN2 reactions with a nucleophile that is also a good leaving group (e.g., bromide ion).

The configurational stability of the C-Br bond in this compound would be influenced by several factors:

Solvent Polarity: Polar, protic solvents can stabilize carbocation intermediates, favoring SN1 pathways and increasing the likelihood of epimerization.

Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for C-Br bond cleavage or for reversible substitution reactions, leading to racemization or epimerization.

Presence of Lewis Acids: Lewis acids can coordinate to the bromine atom, weakening the C-Br bond and promoting its cleavage.

Nucleophilicity and Concentration of Halide Ions: The presence of bromide ions in the reaction mixture can facilitate epimerization through a reversible SN2 displacement.

Studying the configurational stability of this compound would involve subjecting an enantiomerically or diastereomerically enriched sample to various reaction conditions and monitoring the stereochemical purity over time using techniques such as chiral chromatography or polarimetry. The results of such studies are crucial for defining the operational window for stereoselective transformations of this compound without compromising its stereochemical integrity.

Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Data

The precise characterization of a molecule such as this compound heavily relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the chemical environment of hydrogen and carbon atoms, respectively, which in turn allows for the mapping of the molecule's carbon skeleton and the position of functional groups. Advanced techniques like COSY, HSQC, and HMBC would be instrumental in establishing connectivity between atoms, while NOE measurements would help in assigning its stereochemistry.

Furthermore, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

The absence of published, peer-reviewed data for this compound prevents a detailed analysis of its spectroscopic properties. Such specific data is often generated during dedicated chemical synthesis and analysis projects and may not be publicly disseminated. Without access to this primary data, any attempt to describe the spectroscopic characterization would be speculative and not based on factual, verifiable scientific research.

Therefore, the detailed article on the spectroscopic characterization and structural elucidation of this compound, as per the requested outline, cannot be produced at this time due to the lack of available scientific data.

Spectroscopic Characterization and Structural Elucidation of 7 Acetoxy 2 Bromo Heptene

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which can then undergo fragmentation. The analysis of these fragment ions provides valuable information about the molecule's structure. youtube.com

For 7-acetoxy-2-bromo-heptene, the fragmentation pattern is influenced by the presence of three key structural features: the bromine atom, the carbon-carbon double bond, and the acetate (B1210297) ester group.

Isotopic Pattern of Bromine: A hallmark of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two m/z units (M⁺• and [M+2]⁺•). This characteristic doublet is a primary indicator for the presence of a single bromine atom in the molecule.

Alpha-Cleavage: Fragmentation often occurs at bonds adjacent to functional groups. Alpha-cleavage next to the bromine atom is possible, as is cleavage adjacent to the double bond (allylic cleavage) and the ester group. libretexts.orgyoutube.com

Ester Fragmentation: Acetate esters exhibit characteristic fragmentation pathways. A prominent fragment is often the acetyl cation ([CH₃CO]⁺) at m/z 43. libretexts.org Another common fragmentation involves the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion through a rearrangement process, particularly if a suitable hydrogen atom is available. Cleavage of the C-O bond of the ester can also lead to the loss of an acetoxy radical (•OCH₂COCH₃, 59 Da).

Alkene Fragmentation: The presence of the double bond directs fragmentation. Allylic cleavage, the breaking of a bond one position away from the double bond, is a favorable process as it leads to a stabilized allylic carbocation. youtube.com

Based on these principles, a predicted fragmentation pattern for this compound can be proposed. The molecular ion would be expected to undergo cleavage at various points, leading to a series of fragment ions that are diagnostic of the original structure.

| Predicted m/z | Possible Fragment Ion | Plausible Origin |

|---|---|---|

| 234/236 | [C₉H₁₅BrO₂]⁺• | Molecular Ion (M⁺•) |

| 155 | [M - Br]⁺ | Loss of a bromine radical |

| 174/176 | [M - CH₃COOH]⁺• | Loss of neutral acetic acid |

| 43 | [CH₃CO]⁺ | Acetyl cation from the ester group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups.

C=O (Carbonyl) Stretch: The acetate group contains a carbonyl group, which gives rise to a very strong and sharp absorption band. For a saturated aliphatic ester, this C=O stretching vibration typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com Its high intensity makes it one of the most prominent peaks in the spectrum. spectroscopyonline.com

C=C (Alkene) Stretch: The carbon-carbon double bond in the heptene (B3026448) chain will produce a stretching absorption. For a non-conjugated alkene, this peak is found in the region of 1680-1640 cm⁻¹. libretexts.orglibretexts.org The intensity of this absorption can vary and is generally weaker than the C=O stretch.

C-Br (Carbon-Bromine) Stretch: The C-Br bond vibration occurs at lower frequencies, in the fingerprint region of the spectrum. The stretching absorption for a C-Br bond is typically found in the 600-500 cm⁻¹ range.

Other notable absorptions would include the C-O stretching of the ester group, which appears as two bands in the 1300-1000 cm⁻¹ region, and C-H stretching vibrations for both sp² (vinylic, >3000 cm⁻¹) and sp³ (aliphatic, <3000 cm⁻¹) hybridized carbons. orgchemboulder.comlibretexts.org

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Alkene (C=C) | Stretch | 1680 - 1640 | Medium to Weak |

| Alkyl Bromide (C-Br) | Stretch | 600 - 500 | Medium |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong |

| Vinylic (=C-H) | Stretch | 3100 - 3020 | Medium |

| Aliphatic (-C-H) | Stretch | 2960 - 2850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy orbital to a higher energy orbital. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

A chromophore is the part of a molecule responsible for its absorption of light. In this compound, the chromophores are the C=C double bond and the C=O group of the ester.

A critical factor influencing the wavelength of maximum absorption (λmax) is conjugation—the presence of alternating single and multiple bonds. docbrown.info Conjugated systems have delocalized π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths (a bathochromic or red shift). libretexts.orgyoutube.com

In the structure of this compound, the C=C bond (at position 2) and the C=O group (part of the acetoxy group at position 7) are separated by a saturated four-carbon chain. Therefore, these two chromophores are isolated and not in conjugation with each other.

Isolated C=C bond: An isolated alkene typically undergoes a π → π* transition. The λmax for this transition is usually below 200 nm, in the far-UV region, which is often outside the range of standard UV-Vis spectrophotometers. libretexts.org For example, 1-pentene (B89616) has a λmax of 178 nm. msu.edu

Isolated C=O bond: An isolated carbonyl group in an ester can undergo two types of transitions: a π → π* transition and a lower-energy, lower-intensity n → π* transition. The π → π* transition also occurs below 200 nm. The n → π* transition, involving the non-bonding electrons on the oxygen atom, typically occurs in the 200-300 nm range but is often very weak (low molar absorptivity, ε).

Given the lack of conjugation, this compound is not expected to show significant absorption in the 200-800 nm region. Its primary electronic absorptions would occur at wavelengths below 200 nm.

| Chromophore | Electronic Transition | Expected λmax Region (nm) | Conjugation Status |

|---|---|---|---|

| Alkene (C=C) | π → π | < 200 | Isolated |

| Carbonyl (C=O) | n → π | ~200 - 300 (Weak) | Isolated |

| Carbonyl (C=O) | π → π* | < 200 | Isolated |

Computational Chemistry and Theoretical Investigations of 7 Acetoxy 2 Bromo Heptene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 7-acetoxy-2-bromo-heptene at the electronic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized geometry and electronic structure of molecules like this compound. stackexchange.comgoogle.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a favorable balance between computational cost and accuracy. google.com

For this compound, a DFT geometry optimization would begin with an initial guess of the molecular structure. The calculation would then iteratively adjust the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure. stackexchange.com This process involves calculating the forces on each atom and moving them in a direction that minimizes these forces until a stationary point on the potential energy surface is reached.

The choice of functional and basis set is crucial in DFT calculations. For a molecule containing bromine, a basis set that includes polarization and diffuse functions, such as 6-311+G(d,p), would be appropriate to accurately describe the electron distribution around the halogen and the ester group. rsc.org Commonly used functionals like B3LYP offer a good description of both structural and electronic properties for a wide range of organic molecules. rsc.org

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map would visualize the regions of positive and negative electrostatic potential, identifying the electron-rich (e.g., the oxygen atoms of the acetoxy group) and electron-poor (e.g., the hydrogen atoms) sites, which are crucial for predicting intermolecular interactions and reactivity.

Table 1: Representative DFT-Calculated Properties for a Bromoalkene System

| Property | Representative Value | Significance for this compound |

| C=C Bond Length (Å) | 1.33 - 1.34 | Indicates the double bond character. |

| C-Br Bond Length (Å) | 1.85 - 1.90 | Reflects the strength of the carbon-bromine bond. |

| HOMO Energy (eV) | -6.5 to -7.5 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -0.5 to 0.5 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 6.0 - 8.0 | An indicator of chemical reactivity and electronic stability. |

Note: The values in this table are representative and based on DFT calculations of similar bromoalkenes. The actual values for this compound would require a specific calculation.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. youtube.com These methods can provide very accurate results, though often at a higher computational cost than DFT. For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain a more precise understanding of its electronic structure. google.com

These high-level calculations are particularly useful for refining the energies obtained from DFT and for studying systems where electron correlation effects are significant. For instance, ab initio methods can provide a more accurate description of the weak intermolecular interactions that might be important for the conformational preferences of the flexible heptene (B3026448) chain. They can also be used to benchmark the results from more computationally efficient methods like DFT.

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the pathways of potential transformations, such as nucleophilic substitution or elimination reactions.

Transition State Analysis and Reaction Pathways

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. youtube.com A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. youtube.com Computational methods can be used to locate these transition state structures on the potential energy surface.

For this compound, a potential reaction is the substitution of the bromine atom by a nucleophile. A computational study of this reaction would involve mapping the reaction pathway from the reactants (this compound and the nucleophile) to the products. chemistry-teaching-resources.com This would involve locating the transition state structure and confirming it is a true first-order saddle point on the potential energy surface, which is typically done by performing a vibrational frequency analysis to ensure there is exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Similarly, elimination reactions, where the bromine and a neighboring hydrogen atom are removed to form a new double bond, can also be investigated. youtube.com Computational analysis would help to determine whether the reaction proceeds through a concerted (E2) or a stepwise (E1) mechanism by searching for the corresponding transition states and intermediates.

Energetic Profiles of Key Transformations

Once the reactants, products, and transition states for a given reaction have been identified, their relative energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile provides crucial information about the thermodynamics and kinetics of the reaction.

The height of the energy barrier from the reactants to the transition state gives the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible reaction pathways, it is possible to predict which reaction is more likely to occur. For example, by calculating the activation energies for both substitution and elimination reactions of this compound under various conditions, one could predict the major product of the reaction.

Table 2: Representative Energetic Data for a Reaction of a Bromoalkene

| Parameter | Representative Energy (kcal/mol) | Significance |

| Activation Energy (Substitution) | 15 - 25 | Determines the rate of the substitution reaction. |

| Activation Energy (Elimination) | 20 - 30 | Determines the rate of the elimination reaction. |

| Reaction Energy | -10 to +10 | Indicates if the reaction is thermodynamically favorable. |

Note: These values are illustrative and would vary depending on the specific reactants and reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the seven-carbon chain in this compound means that it can adopt a multitude of different conformations. libretexts.org Understanding the relative energies and populations of these conformers is important for a complete picture of the molecule's behavior.

Conformational analysis involves systematically exploring the different spatial arrangements of the molecule that result from rotation around single bonds. libretexts.org For this compound, this would involve rotating around the C-C single bonds of the heptene backbone. The potential energy can be calculated as a function of the dihedral angles to identify the low-energy (stable) and high-energy (unstable) conformations. This can reveal, for example, whether certain folded conformations are stabilized by intramolecular interactions.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. nih.govscienomics.com In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. nih.govscienomics.com This allows for the exploration of the accessible conformations at a given temperature and can provide insights into the flexibility of the molecule and the timescales of conformational changes. For this compound, an MD simulation could reveal how the flexible tail of the molecule behaves in different solvent environments and how this might influence its reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A thorough search of scientific literature and computational chemistry databases has revealed no specific theoretical investigations into the spectroscopic parameters of this compound. Computational chemistry serves as a powerful tool for predicting various molecular properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies. These predictions are invaluable for the structural elucidation of novel compounds and for complementing experimental data.

The prediction of NMR and IR spectra through computational methods, such as Density Functional Theory (DFT), typically involves several key steps. Initially, the three-dimensional structure of the molecule is optimized to find its most stable conformation(s). Following this, specialized calculations are performed to determine the magnetic shielding tensors for NMR predictions and the vibrational frequencies for IR spectra. While these methodologies are well-established for a wide array of organic molecules, they have not yet been applied to this compound in any publicly available research.

The absence of such studies means that no data tables of predicted ¹H and ¹³C NMR chemical shifts or IR frequencies can be compiled for this specific compound. The generation of such data would necessitate a dedicated computational study, which is beyond the scope of this review. Such a study would provide valuable insights into the electronic environment of the atomic nuclei and the vibrational modes of the functional groups within this compound, thereby aiding in its unambiguous identification and characterization.

Future computational research on this compound would be beneficial. The results from such theoretical investigations would not only predict its spectroscopic signature but also contribute to a deeper understanding of the interplay between its structural features—the bromo-alkene and acetoxy functionalities—and its chemical properties.

Synthetic Utility and Role in Complex Organic Synthesis

7-Acetoxy-2-bromo-heptene as a Versatile Building Block in Total Synthesis

In the field of total synthesis, the primary goal is the complete chemical synthesis of complex organic molecules, often natural products, from simpler, commercially available precursors. Building blocks that offer multiple points for chemical modification are highly sought after for their efficiency in assembling intricate molecular architectures. While specific examples detailing the use of this compound in completed total syntheses are not extensively documented in prominent literature, its structure embodies the key features of a versatile synthetic intermediate.

The structure of this compound is well-suited for the synthesis of macrocycles—large ring structures containing 12 or more atoms. The vinyl bromide can serve as a handle for carbon-carbon bond formation through various cross-coupling reactions to form one part of a large ring. Subsequently, the acetoxy group can be hydrolyzed to a primary alcohol, providing a site for esterification, etherification, or other cyclization strategies to close the macrocyclic ring. This dual functionality allows for a convergent approach where different fragments of a complex molecule can be joined to this central heptene (B3026448) unit before the final ring-closing event.

Natural product analogues are molecules that are structurally similar to naturally occurring compounds but have been modified to enhance biological activity, improve stability, or probe structure-activity relationships. The heptene chain of this compound can serve as a flexible tether or a foundational element in the synthesis of such analogues. For example, the vinyl bromide can be coupled to an aromatic or heterocyclic fragment common in a natural product class. The terminal acetate (B1210297) can then be converted into other functional groups (e.g., aldehydes, carboxylic acids, amines) to mimic or alter the functionality present in the parent natural product. This allows for the systematic modification of a lead compound to optimize its properties.

Strategies for Further Functionalization and Derivatization

The synthetic utility of this compound is largely defined by the array of chemical transformations that its two primary functional groups can undergo. These reactions can be performed selectively, allowing for a high degree of control in multistep synthetic sequences.

The primary routes for derivatization include:

Reactions at the Vinyl Bromide: The C-Br bond at the sp²-hybridized carbon is a key site for forming new carbon-carbon or carbon-heteroatom bonds.

Transformations of the Acetoxy Group: The ester functionality provides a gateway to a variety of other functional groups through its hydrolysis to a primary alcohol.

Below is a table summarizing potential derivatization strategies for this compound.

Interactive Data Table: Potential Functionalization Reactions| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Vinyl Bromide | Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid/ester | Alkene |

| Vinyl Bromide | Stille Coupling | Pd catalyst, organostannane reagent | Alkene |

| Vinyl Bromide | Heck Coupling | Pd catalyst, base, alkene | Diene |

| Vinyl Bromide | Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | Enyne |

| Vinyl Bromide | Buchwald-Hartwig Amination | Pd catalyst, base, amine | Enamine |

| Vinyl Bromide | Lithium-Halogen Exchange | Alkyllithium (e.g., t-BuLi) at low temperature | Vinyllithium |

| Acetoxy Group | Saponification (Hydrolysis) | Base (e.g., NaOH, KOH) in H₂O/alcohol | Primary Alcohol |

| Acetoxy Group | Transesterification | Acid or base catalyst, different alcohol | New Ester |

| Acetoxy Group | Reduction | Strong reducing agent (e.g., LiAlH₄) | Diol (after reduction of ester) |

Application in Catalytic Reactions for Molecular Complexity Generation

Catalytic reactions, particularly those mediated by transition metals like palladium, are cornerstones of modern organic synthesis for their efficiency in building complex molecular frameworks. The vinyl bromide moiety of this compound makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for generating molecular complexity by precisely forming new carbon-carbon bonds.

The application of this building block in such catalytic processes allows for the coupling of the seven-carbon chain to various other molecular fragments, including aryl, heteroaryl, alkyl, and alkenyl groups. This strategy is highly effective for rapidly assembling the carbon skeleton of more complex target molecules.

Interactive Data Table: Catalytic Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Significance |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound | Pd(0) or Pd(II) catalyst + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) | Forms C-C bonds with high functional group tolerance and stereochemical retention. |

| Heck-Mizoroki Reaction | Alkene | Pd(0) or Pd(II) catalyst + Base | C(sp²)-C(sp²) | Creates a new, more substituted alkene, often forming diene systems. |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Base | C(sp²)-C(sp) | Synthesizes conjugated enyne systems, which are valuable intermediates. |

| Stille Coupling | Organostannane | Pd(0) catalyst | C(sp²)-C(sp²), C(sp²)-C(sp³) | Effective for coupling under neutral conditions, though tin reagents are toxic. |

| Buchwald-Hartwig Amination | Amine | Pd(0) or Pd(II) catalyst + Base + Ligand | C(sp²)-N | Forms enamines or can be a precursor to nitrogen-containing heterocycles. |

Through these catalytic methods, this compound can be elaborated into a diverse array of more complex structures, underscoring its role as a versatile platform for generating molecular complexity in a predictable and efficient manner.

Future Research Trajectories for 7 Acetoxy 2 Bromo Heptene Chemistry

Development of Green Chemistry Methodologies for Synthesis and Transformation

The future synthesis and modification of 7-Acetoxy-2-bromo-heptene will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Current synthetic routes for similar bromoalkenes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research could focus on several key areas to develop more sustainable pathways.

One promising avenue is the use of biocatalysis. Enzymes, such as lipases for the introduction of the acetoxy group and halogenases for the bromination step, could offer high selectivity and operate under mild, aqueous conditions. This would minimize the need for protecting groups and harsh solvents. Another area of focus could be the development of catalytic C-H activation and functionalization reactions, which would allow for the direct synthesis of this compound from simpler, more abundant precursors, thus improving atom economy.

The use of greener solvents is also a critical aspect. Supercritical fluids like carbon dioxide, or bio-derived solvents, could replace traditional chlorinated solvents, reducing toxicity and facilitating easier product separation. Furthermore, energy-efficient synthetic methods, such as microwave-assisted or sonochemical reactions, could shorten reaction times and lower energy consumption compared to conventional heating.

| Green Chemistry Approach | Potential Advantage for this compound |

| Biocatalysis (e.g., Lipases, Halogenases) | High selectivity, mild reaction conditions, reduced waste. |

| Catalytic C-H Activation | Improved atom economy, use of simpler starting materials. |

| Use of Green Solvents (e.g., scCO2, bio-solvents) | Reduced toxicity, easier purification, lower environmental impact. |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, lower energy consumption. |

Exploration of Unprecedented Reactivity Patterns

The bifunctional nature of this compound, possessing both a bromoalkene and an acetoxy group, presents a rich landscape for exploring novel reactivity. Future research could uncover unique chemical transformations that arise from the interplay between these two functional groups.

One area of interest is the investigation of intramolecular reactions. The proximity of the acetoxy group to the bromoalkene could facilitate novel cyclization reactions, potentially leading to the formation of functionalized carbocyclic or heterocyclic structures. These reactions could be triggered by various catalysts or reaction conditions, leading to products not accessible through traditional intermolecular pathways.

Furthermore, the bromoalkene moiety is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Future studies could explore the compatibility of the acetoxy group under these reaction conditions and develop protocols for the selective functionalization of the bromoalkene without affecting the ester. This would allow for the modular synthesis of a diverse library of complex molecules based on the 7-acetoxy-heptene scaffold. The development of photoredox or electrochemical methods for the activation of the C-Br bond could also lead to new and milder reaction pathways.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the structural, electronic, and dynamic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods will be instrumental in achieving this deeper understanding.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, will be essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. In-depth analysis of coupling constants and nuclear Overhauser effects (NOE) could provide valuable information about the preferred conformations of the heptene (B3026448) chain in solution.

Computational chemistry, particularly Density Functional Theory (DFT), can provide detailed insights into the molecule's properties. DFT calculations can be used to predict the optimized geometry, vibrational frequencies (for comparison with infrared spectroscopy), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can help to rationalize the molecule's reactivity and predict the outcomes of potential reactions. Molecular dynamics simulations could also be employed to study the conformational landscape of the molecule over time.

| Technique | Information to be Gained for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous structural assignment, connectivity. |

| NOE Spectroscopy | Conformational analysis in solution. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, predicted spectra. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and flexibility. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformation of this compound with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production.

Flow chemistry, where reactions are performed in a continuous stream rather than in a traditional batch reactor, offers numerous advantages. These include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The small reaction volumes in flow reactors also enhance safety, particularly when dealing with potentially exothermic or hazardous reactions. The synthesis of this compound could be designed as a multi-step flow process, where crude intermediates are directly passed to the next reaction step without the need for isolation and purification, thereby saving time and resources.

Automated synthesis platforms can further enhance the efficiency of research and development involving this compound. These platforms can perform a large number of reactions in parallel, allowing for rapid screening of reaction conditions, catalysts, and substrates. This high-throughput experimentation can accelerate the discovery of novel reactions and the optimization of existing processes. The data generated from these automated experiments can also be used to train machine learning algorithms to predict reaction outcomes and propose new synthetic routes.

| Technology | Potential Application for this compound |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for multi-step synthesis. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis. |

| Machine Learning | Prediction of reaction outcomes, optimization of synthetic routes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Acetoxy-2-bromo-heptene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized heptene backbone. For example, bromoacetoxylation of heptene derivatives under controlled electrophilic conditions (e.g., using N-bromosuccinimide in acetic acid) can yield the target compound. Key variables include temperature (0–25°C), solvent polarity (acetic acid vs. dichloromethane), and stoichiometry of brominating agents . Characterization should combine H/C NMR to confirm regioselectivity and GC-MS for purity assessment.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography (as applied to structurally similar brominated coumarins in ) provides unambiguous confirmation of stereochemistry. Alternatively, FT-IR can identify acetate C=O stretches (~1740 cm) and C-Br vibrations (~550 cm). Cross-validation with computational methods (e.g., PubChem’s InChI key generation ) ensures consistency between experimental and theoretical data.

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound in cycloaddition reactions?

- Methodological Answer : The bromine atom’s steric and electronic effects dictate reactivity. For example, in Diels-Alder reactions, the electron-withdrawing acetoxy group at position 7 may polarize the alkene, favoring endo selectivity. Computational modeling (DFT) of transition states, paired with kinetic studies under varying dielectric constants (e.g., toluene vs. DMF), can isolate electronic vs. steric contributions .

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?